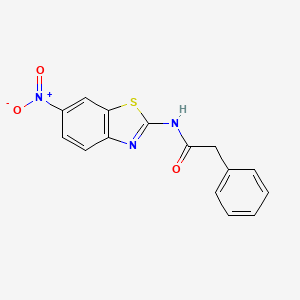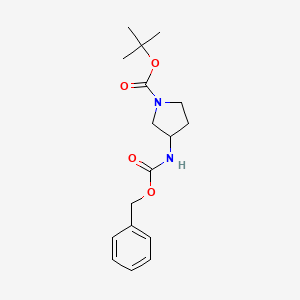
1-Boc-3-Cbz-Aminopyrrolidine
Descripción general
Descripción
1-Boc-3-Cbz-Aminopyrrolidine, also known as 4-(tert-Butoxycarbonyl)-2-(carboxybenzylamino)pyrrolidine, is a compound that has been extensively studied in scientific research. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula of this compound is C17H24N2O4 . Its molecular weight is 320.384 Da .Physical And Chemical Properties Analysis
The boiling point of this compound is 458.5°C at 760 mmHg . Its molecular weight is 320.39 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Enhanced Rate and Enantioselectivity in Kinetic Resolutions
1-Boc-3-Cbz-Aminopyrrolidine, as a protected form of 3-aminopyrrolidine, shows significant applications in enhancing the rate and enantioselectivity in kinetic resolutions. A study demonstrated that using 1-N-Cbz-protected 3-aminopyrrolidine resulted in over 99% enantiomeric excess (ee) at 50% conversion. This indicates a substantial increase in reaction rate (up to 50 times higher) and enantioselectivity when using protected substrates compared to unprotected ones (Höhne, Robins, & Bornscheuer, 2008).
Asymmetric Cycloaddition Reactions
This compound is also employed in asymmetric cycloaddition reactions. A notable example is its use in the organocatalytic formal [3 + 2] cycloaddition reaction with in situ generation of N-carbamoyl nitrones. This innovative approach allowed for the direct obtainment of N-Boc- and N-Cbz-protected isoxazolidines as single diastereoisomers in high yields and enantiomeric excesses (Gioia et al., 2009).
Synthesis of Orthogonally Protected Compounds
The synthesis of orthogonally N-protected (Boc and Cbz) compounds, including 3,4-aziridinopiperidine, which is a precursor to 3-aminopiperidines, utilizes this compound. These compounds have high potential for biological activity. This synthesis process is scalable, starting from simple materials like pyridine and benzyl chloride (Schramm et al., 2009).
Solid-Phase Peptide Synthesis
This compound is integral in the development of orthogonally protected hypusine reagent for solid-phase synthesis of hypusinated peptides. This approach uses the Fmoc/t-Bu protection strategy, allowing for the synthesis of peptides with standard Fmoc chemistry and easy removal of side-chain protecting groups (Song et al., 2015).
Selective Ring N-protection of Aminopyrazoles
This compound contributes to the selective protection of the ring nitrogen of aminopyrazoles, facilitating further synthetic manipulations. This method proves essential for the rapid parallel synthesis of 3-acylaminopyrazoles (Seelen, Schäfer, & Ernst, 2003).
Safety and Hazards
1-Boc-3-Cbz-Aminopyrrolidine may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Use of protective gloves, protective clothing, eye protection, and face protection is recommended .
Propiedades
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)
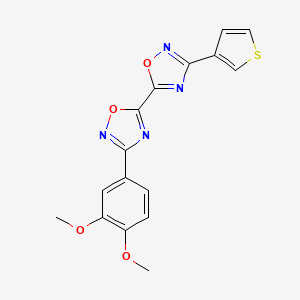
![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)
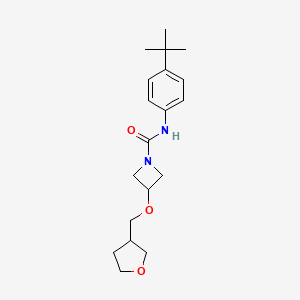
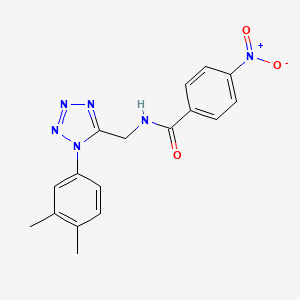
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)
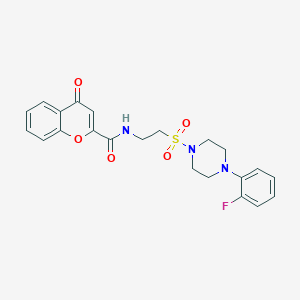
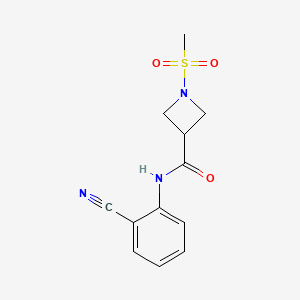
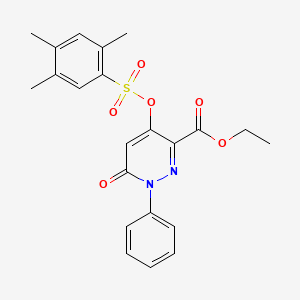
![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)
